{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid
CAS No.:
Cat. No.: VC15699758
Molecular Formula: C13H13NO5S
Molecular Weight: 295.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO5S |
|---|---|
| Molecular Weight | 295.31 g/mol |
| IUPAC Name | 2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C13H13NO5S/c1-19-9-4-2-8(3-5-9)14-11(15)6-10(13(14)18)20-7-12(16)17/h2-5,10H,6-7H2,1H3,(H,16,17) |
| Standard InChI Key | ONJLEPSFGCKBKG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound features a 2,5-dioxopyrrolidin-3-yl scaffold, a five-membered lactam ring with two ketone groups at positions 2 and 5. At position 1, a 4-methoxyphenyl substituent introduces aromaticity and electron-donating effects via the methoxy group. Position 3 is modified with a sulfanyl ( –S– ) bridge connecting to an acetic acid group, which contributes polarity and potential for hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₅S |
| Molecular Weight | 295.31 g/mol |
| logP (Predicted) | 1.2–1.8 |
| Hydrogen Bond Donors | 2 (carboxylic acid, NH) |
| Hydrogen Bond Acceptors | 5 (ketones, methoxy, carboxylic acid) |
| Polar Surface Area | ~85 Ų |
The carboxylic acid group enhances water solubility compared to ester or amide derivatives, as evidenced by analogs such as 2-(4-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}phenyl)acetic acid (logP = 2.38) . The methoxyphenyl group likely increases lipophilicity, balancing the compound’s amphiphilic character .
Spectroscopic Signatures
While experimental NMR data for this specific compound are unavailable, related pyrrolidinone derivatives exhibit distinct spectral patterns:
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¹H-NMR: Aromatic protons from the 4-methoxyphenyl group resonate at δ 6.8–7.3 ppm, while the pyrrolidinone ring protons appear as multiplet signals between δ 2.5–4.0 ppm . The methylene group ( –SCH₂COOH ) shows splitting near δ 3.2–3.8 ppm.
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¹³C-NMR: Carbonyl carbons (C=O) of the pyrrolidinone ring are observed at δ 170–180 ppm, with the carboxylic acid carbon at δ 175–178 ppm .
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IR Spectroscopy: Strong absorptions for C=O stretches (1650–1750 cm⁻¹) and O–H bonds (2500–3300 cm⁻¹) are expected .
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl: Derived from cyclization of a substituted γ-aminobutyric acid precursor.
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Sulfanyl Linker: Introduced via nucleophilic substitution or thiol-ene coupling.
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Acetic Acid: Incorporated as a mercaptoacetic acid derivative.
Pathway 1: Multicomponent Reaction (MCR) Approach
Drawing from methodologies used in synthesizing 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid , a telescoped MCR could involve:
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Condensation: Reacting 4-methoxyphenylglyoxal, Meldrum’s acid, and a thiol-containing precursor.
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Cyclization: Acid-catalyzed ring closure to form the pyrrolidinone core.
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Functionalization: Thiol-alkylation with bromoacetic acid to introduce the carboxylic acid group.
Pathway 2: Stepwise Assembly
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Pyrrolidinone Synthesis: Cyclize N-(4-methoxyphenyl)glutamic acid under acidic conditions to form 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ol.
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Sulfonation: Treat the hydroxyl group at position 3 with thioacetic acid via Mitsunobu reaction or direct displacement.
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Oxidation: Convert the thioester to a carboxylic acid using basic hydrolysis.
Table 2: Comparative Analysis of Synthetic Routes
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
The compound’s solubility is influenced by its ionization state. At physiological pH (7.4), the carboxylic acid (pKa ≈ 4.5) exists predominantly in its deprotonated form, enhancing aqueous solubility. The logD value (∼1.5 at pH 7.4) suggests moderate membrane permeability, comparable to 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl derivatives .
Metabolic Stability
Thioether linkages, as seen in methyl {[2-(4-methoxyphenyl) triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate, are generally resistant to hydrolysis but may undergo oxidative metabolism via cytochrome P450 enzymes. The methoxyphenyl group could demethylate to form a catechol derivative, a common metabolic pathway for aryl methyl ethers.
Challenges and Future Directions
Despite its promising architecture, {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid remains underexplored. Key research priorities include:
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Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.
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Target Identification: Screening against kinase, protease, and antimicrobial assay panels.
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Formulation Studies: Investigating salt forms (e.g., sodium, potassium) to enhance solubility.
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